molecular formula C21H31F3N4O B2375612 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 2034479-50-8

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No.: B2375612
CAS No.: 2034479-50-8
M. Wt: 412.501
InChI Key: FEUBOZMNKVHPDJ-UHFFFAOYSA-N
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Description

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C21H31F3N4O and its molecular weight is 412.501. The purity is usually 95%.
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Scientific Research Applications

Pyridone Analogues of Tetrahydroisoquinolines

One study focuses on the formation of pyridone analogues of tetrahydroisoquinolines through the condensation of carbonyl compounds, demonstrating the compound's role in synthesizing complex heterocyclic structures potentially useful in drug development (Richards & Hofmann, 1978).

G Protein-Biased Dopaminergics

Another research effort discovered G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, highlighting the compound's significance in targeting dopamine receptors, which could lead to novel therapeutics for psychiatric disorders (Möller et al., 2017).

CB1 Cannabinoid Receptor Interaction

The molecular interaction of a related antagonist with the CB1 cannabinoid receptor was analyzed, showcasing the structural importance of piperazine derivatives in modulating receptor activity, which could inform the design of new treatments for conditions influenced by this receptor (Shim et al., 2002).

Efficient Synthesis in Organic Chemistry

A study introduced a piperazine-based dicationic Bronsted acidic ionic salt as a highly efficient and reusable catalyst for the synthesis of (thio)barbituric acid derivatives in water, demonstrating the compound's utility in facilitating organic reactions with environmental and practical benefits (Darvishzad et al., 2019).

Synthesis and Receptor Binding Assay

Research on the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine and its receptor binding assay highlights the compound's potential as a dopamine D4 receptor ligand, underscoring its relevance in designing drugs targeting the central nervous system (Fang-wei, 2013).

Properties

IUPAC Name

1-[1-(oxan-2-ylmethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31F3N4O/c22-21(23,24)17-4-5-20(25-15-17)28-12-10-27(11-13-28)18-6-8-26(9-7-18)16-19-3-1-2-14-29-19/h4-5,15,18-19H,1-3,6-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUBOZMNKVHPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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